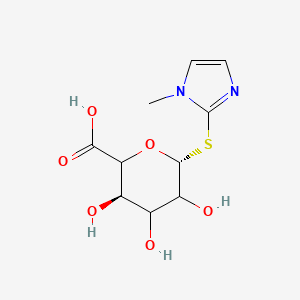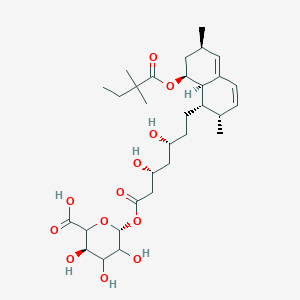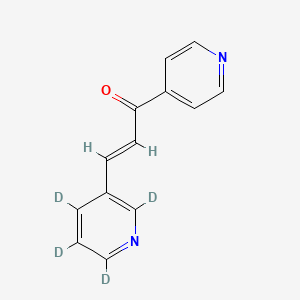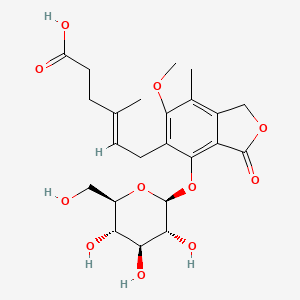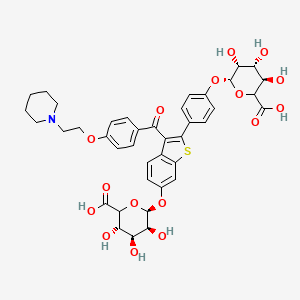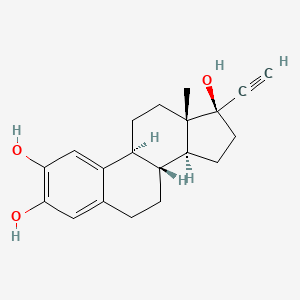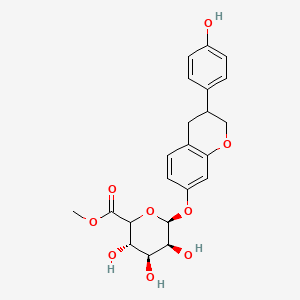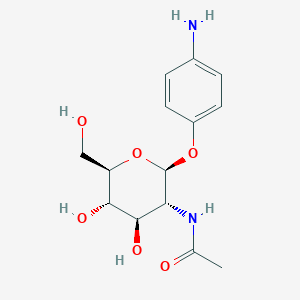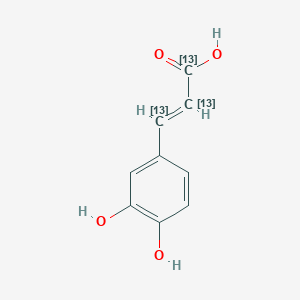
咖啡酸-13C3
描述
Caffeic Acid-13C3 is an isotopically enriched form of caffeic acid . It is intended for use as an internal standard for the quantification of caffeic acid by GC- or LC-MS . Caffeic acid is a phytonutrient belonging to the flavonoids . It and its derivatives are potential antimicrobial agents against chronic infections induced by microbes such as bacteria, fungi, and viruses .
Synthesis Analysis
Caffeic acid derivatives were synthesized based on functional groups . The results of growth curve and minimal inhibitory concentration proved that the derivatives did not affect the growth of Pseudomonas aeruginosa . A series of caffeic acid derivatives were synthesized via a modified Wittig reaction . The aqueous Wittig reaction worked best when one unprotected hydroxyl group was present in the phenyl ring .Molecular Structure Analysis
The molecular formula of Caffeic Acid-13C3 is C9H8O4 . The structure of caffeic acid allows it to function as an antioxidant . The structure of caffeic acid (aromatic core, conjugated double bond, and hydroxyl groups) allows it to function as an antioxidant .Chemical Reactions Analysis
Caffeic acid interacts with and inhibits the oxidative reactions of myoglobin (Mb) and hemoglobin (Hb), and this interaction underlies its antioxidative action in meat . Various caffeic acid derivatives were synthesized based on functional groups .Physical And Chemical Properties Analysis
Caffeic Acid-13C3 is a compound with the molecular formula C9H8O4 . More detailed physical and chemical properties are not available in the search results.科学研究应用
Combination Therapy
Field
Methods
CA is combined with drugs like caffeine, metformin, pioglitazone, and quercetin in experimental models .
Results
The combination therapy has shown increased effectiveness and decreased toxicity .
Anti-Cancer Treatment
Field
Methods
The anti-tumor action of CA involves preventing reactive oxygen species formation, diminishing the angiogenesis of cancer cells, enhancing the tumor cells’ DNA oxidation, and repressing MMP-2 and MMP-9 .
Results
CA and its derivatives have been reported to exhibit anti-carcinogenic properties against many cancer types .
Antioxidant Activity
Field
Methods
The antioxidant activity of CA is evaluated using various in vitro and in vivo experiments .
Results
CA has shown significant antioxidant activity, which contributes to its various health benefits .
安全和危害
未来方向
Caffeic acid has many positive effects on human health . It can affect cancer, diabetes, atherosclerosis, Alzheimer’s disease, or bacterial and viral infections . The current research focuses on the molecular mechanisms of how caffeic acid achieves its effects . The dual antioxidant and antisickling properties of caffeic acid may be explored further to maximize its therapeutic potential .
属性
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i2+1,4+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIPRVGONGVQAS-JDWYZSDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/[13CH]=[13CH]/[13C](=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caffeic Acid-13C3 | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

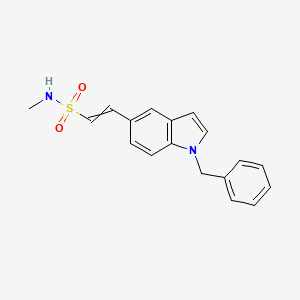


![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)
![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)
